(1-Methyl-2-phenylpyrrolidin-3-yl)methanol
Overview
Description
(1-Methyl-2-phenylpyrrolidin-3-yl)methanol: is an organic compound with the molecular formula C₁₂H₁₇NO It is a derivative of pyrrolidine, featuring a phenyl group and a hydroxymethyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-2-phenylpyrrolidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-phenylpyrrolidine.
Alkylation: The 2-phenylpyrrolidine is then subjected to alkylation using methyl iodide to introduce the methyl group at the nitrogen atom, forming 1-methyl-2-phenylpyrrolidine.
Hydroxymethylation: The final step involves the hydroxymethylation of 1-methyl-2-phenylpyrrolidine using formaldehyde under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-Methyl-2-phenylpyrrolidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (1-Methyl-2-phenylpyrrolidin-3-yl)methanol serves as an intermediate in the synthesis of more complex organic molecules.
Chiral Building Block: It is used as a chiral building block in asymmetric synthesis.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in studies to understand its interaction with biological targets and its pharmacokinetic properties.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and specialty chemicals.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Methyl-2-phenylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-Methyl-2-phenylpyrrolidin-3-yl)amine: Similar structure but with an amine group instead of a hydroxyl group.
(1-Methyl-2-phenylpyrrolidin-3-yl)ketone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness:
Hydroxyl Group: The presence of the hydroxyl group in (1-Methyl-2-phenylpyrrolidin-3-yl)methanol imparts unique chemical reactivity and properties compared to its analogs.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(1-methyl-2-phenylpyrrolidin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-13-8-7-11(9-14)12(13)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFQEFPFNMSBAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858583 | |
Record name | (1-Methyl-2-phenylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149846-77-5 | |
Record name | (1-Methyl-2-phenylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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